[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . Piperidones are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The molecular structure of “[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is represented by the InChI code: 1S/C11H22N2O.2ClH/c14-9-10-3-6-13 (7-4-10)11-2-1-5-12-8-11;;/h10-12,14H,1-9H2;2*1H
. This indicates the presence of a piperidine ring in the structure .
Chemical Reactions Analysis
The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have been synthesized from various precursors and have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 271.23 . The compound’s InChI code is 1S/C11H22N2O.2ClH/c14-9-10-3-6-13 (7-4-10)11-2-1-5-12-8-11;;/h10-12,14H,1-9H2;2*1H
.
Scientific Research Applications
Applications in Chemical Reactions
Nucleophilic Aromatic Substitution Reactions
The reaction involving piperidine with trinitrobenzene or dinitrobenzene results in the formation of nitro-piperidinobenzene compounds. This process, which doesn't undergo base catalysis and shows second-order kinetics, is an important aspect of nucleophilic aromatic substitution reactions involving the nitro group. The mechanism is interpreted as an addition-elimination process with rapid expulsion of the nitro group from the intermediate (Pietra & Vitali, 1972).
Applications in Material Science
Insulating Paper Degradation Detection
The role of methanol as a chemical marker in assessing the condition of solid insulation in power transformers is critical. Studies have established the relationship between methanol generation, the breakdown of cellulose, and changes in mechanical properties. Methanol serves as an indicator of cellulosic solid insulation aging in transformer mineral oil (Jalbert et al., 2019).
Applications in Pharmacology and Drug Design
Antipsychotic Drug Development
The pharmacophoric groups in arylcycloalkylamines, such as phenyl piperidines and piperazines, are essential in the potency and selectivity of binding affinity at D2-like receptors. This is crucial in the development of antipsychotic agents, as these compounds play a significant role in improving selectivity and potency at these receptors (Sikazwe et al., 2009).
Applications in Toxicology
Methanol Poisoning Management
The role of extracorporeal treatments in managing acute methanol poisoning is significant. These treatments are crucial for correcting acidemia and enhancing the elimination of methanol from the body. The recommendations for extracorporeal treatment are based on various clinical indicators and are vital for treating patients with methanol poisoning (Roberts et al., 2015).
Future Directions
The future directions for the study of “[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride” and similar compounds involve further exploration of their synthesis, properties, and potential applications . There is a need for more research to fully understand the properties and potential uses of these compounds .
Properties
IUPAC Name |
(1-piperidin-3-ylpiperidin-4-yl)methanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11;;/h10-12,14H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXUBBANDKFOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC(CC2)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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